2-Amino-4-ethylphenol chemical properties
2-Amino-4-ethylphenol chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-ethylphenol
Introduction
2-Amino-4-ethylphenol is a substituted aromatic compound featuring both an amine (-NH₂) and a hydroxyl (-OH) group on a benzene ring, with an ethyl (-CH₂CH₃) substituent. This unique trifunctional arrangement makes it a versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of complex organic molecules. Its structural similarity to biologically active compounds positions it as a valuable building block for drug discovery professionals, while its reactive functional groups are of great interest to synthetic chemists. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Computed Properties
The fundamental properties of 2-Amino-4-ethylphenol are summarized below. These data are crucial for predicting its behavior in chemical reactions, designing purification protocols, and understanding its pharmacokinetic potential.
| Property | Value | Source |
| IUPAC Name | 2-Amino-4-ethylphenol | [1] |
| CAS Number | 94109-11-2 | [1][2][3] |
| Molecular Formula | C₈H₁₁NO | [2][3] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | Solid | [2] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Predicted pKa | 10.10 ± 0.18 (Acidic, Phenol) | [3] |
| Predicted Solubility | Slightly soluble (4.1 g/L at 25°C) | [3] |
Synthesis and Mechanistic Insights
While multiple synthetic routes to aminophenols exist, a common and logical approach for 2-Amino-4-ethylphenol involves a two-step process starting from the readily available 4-ethylphenol. This strategy leverages well-established electrophilic aromatic substitution and reduction reactions.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Amino-4-ethylphenol from 4-ethylphenol.
Step 1: Electrophilic Nitration of 4-Ethylphenol
The first step is the regioselective nitration of the 4-ethylphenol ring.
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Causality of Experimental Choice : The hydroxyl (-OH) and ethyl (-C₂H₅) groups are both ortho-, para-directing activators. Since the para position is blocked by the ethyl group, electrophilic attack is directed to the ortho positions (C2 and C6). The hydroxyl group is a more powerful activating group than the ethyl group, strongly directing the incoming nitronium ion (NO₂⁺) to the positions ortho to it. Therefore, the primary product is 4-Ethyl-2-nitrophenol. A mixture of nitric acid and sulfuric acid is the classic nitrating agent, as sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion.
Step 2: Reduction of 4-Ethyl-2-nitrophenol
The second step involves the reduction of the nitro group to an amine.
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Causality of Experimental Choice : This transformation can be achieved using various reducing agents.
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Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst like Palladium on carbon (Pd-C) is a clean and efficient method, with water as the only byproduct.[4] This method is often preferred in industrial settings for its high yield and purity.
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Metal-Acid Reduction : A classic laboratory method involves using a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and effective for nitro group reduction.
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Experimental Protocol (Representative)
Disclaimer: This protocol is a representative procedure based on standard organic chemistry transformations and should be adapted and optimized with appropriate safety precautions.
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Nitration :
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To a stirred solution of 4-ethylphenol (1 eq.) in a suitable solvent (e.g., glacial acetic acid) cooled in an ice bath (0-5°C), slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (catalytic amount).
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Maintain the temperature below 10°C throughout the addition.
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After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
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Pour the reaction mixture into ice water to precipitate the product.
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Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain crude 4-Ethyl-2-nitrophenol. Recrystallization from ethanol/water may be necessary for purification.
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-
Reduction :
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Suspend the crude 4-Ethyl-2-nitrophenol (1 eq.) in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature.
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Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Filter the mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to yield 2-Amino-4-ethylphenol, which can be further purified by recrystallization.
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Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of 2-Amino-4-ethylphenol. The expected data are summarized below.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: 3 signals in the ~6.5-7.0 ppm range, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring. Ethyl Group: A quartet (~2.5 ppm, -CH₂) coupled to a triplet (~1.2 ppm, -CH₃). -NH₂ and -OH Protons: Broad singlets, chemical shift variable depending on solvent and concentration. |
| ¹³C NMR | Aromatic Carbons: 6 distinct signals in the aromatic region (~110-150 ppm). The carbons attached to the -OH and -NH₂ groups will be the most downfield shifted. Ethyl Group: Two signals in the aliphatic region (~25-30 ppm for -CH₂ and ~15 ppm for -CH₃). |
| IR Spectroscopy | O-H Stretch: Broad peak around 3200-3600 cm⁻¹. N-H Stretch: Two sharp peaks (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹. C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the molecular weight of the compound. |
Chemical Reactivity
The reactivity of 2-Amino-4-ethylphenol is governed by the interplay of its three functional groups, making it a versatile synthon. The electron-donating nature of the amino and hydroxyl groups strongly activates the aromatic ring towards electrophilic substitution.
Caption: Key reactive sites on the 2-Amino-4-ethylphenol molecule.
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Reactions of the Amino Group : As a primary aromatic amine, the -NH₂ group is nucleophilic and can undergo standard reactions such as acylation to form amides, alkylation, and diazotization with nitrous acid to form a diazonium salt, which is a gateway to numerous other functional groups.
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Reactions of the Hydroxyl Group : The phenolic -OH group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion.[5] This allows for O-alkylation (Williamson ether synthesis) or O-acylation to form esters.
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Reactions of the Aromatic Ring : The powerful activating effects of the -OH and -NH₂ groups make the ring highly susceptible to further electrophilic substitution, such as halogenation or sulfonation. The substitution will be directed to the available positions ortho and para to the activating groups (primarily C5 and C6).
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Oxidation : Aminophenols are generally sensitive to oxidation. Exposure to air or other oxidizing agents can lead to the formation of colored quinone-imine products. This necessitates careful handling and storage under an inert atmosphere.[6]
Applications in Drug Discovery and Development
The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. 2-Amino-4-ethylphenol serves as a valuable starting material for creating novel therapeutics.
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Scaffold for Kinase Inhibitors : The substitution pattern of 2-Amino-4-ethylphenol is ideal for constructing molecules that can interact with the hinge region of protein kinases. A recent study demonstrated that derivatives of 4-amino-2-thiophenol were effective inhibitors of protein kinase B/AKT and ABL tyrosine kinase, highlighting the potential of this molecular framework in cancer therapy.[7] The amino and hydroxyl groups provide key hydrogen bonding points, while the ethyl group can be used to explore hydrophobic pockets in the active site.
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Intermediate for Complex Syntheses : It is an important intermediate for the synthesis of dyes and other pharmaceuticals.[6][8] The dual functionality allows for sequential and selective reactions to build molecular complexity. For example, the amine can be protected while the phenol is modified, or vice versa, enabling the synthesis of diverse compound libraries for high-throughput screening.
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Antioxidant Properties : Phenolic compounds, including aminophenols, often exhibit antioxidant properties.[8] This characteristic can be beneficial in drug design, potentially contributing to cytoprotective effects.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when working with 2-Amino-4-ethylphenol.
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Hazard Classification : It is classified as Acute Toxicity, Oral (Category 4), carrying the GHS07 pictogram and the signal word "Warning".[2] The hazard statement H302 indicates that it is harmful if swallowed.[2]
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Handling :
-
Use only in a well-ventilated area or under a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Avoid breathing dust and prevent contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.[9]
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-
Storage :
References
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Kajay Remedies. (2024, June 27). Application Para Amino Phenols (PAP) in the Coating Industry. Retrieved from [Link]
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National Institutes of Health. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
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PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-ethylphenol. Retrieved from [Link]
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University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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ResearchGate. (2025, August 7). Computational studies on the IR and NMR spectra of 2-aminophenol. Retrieved from [Link]
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